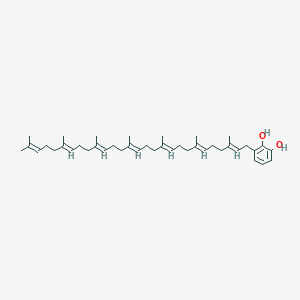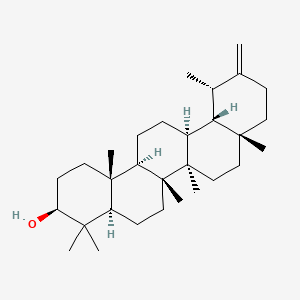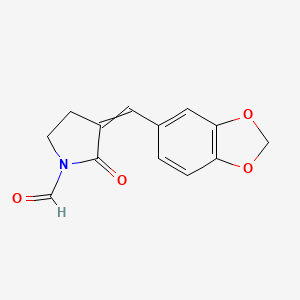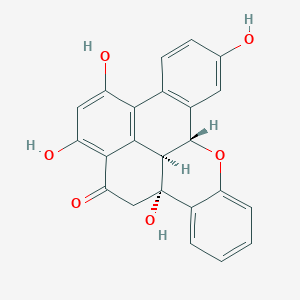
methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate is a non-proteinogenic amino acid derivative that is the methyl ester of N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine. It is a dichlorobenzene, a non-proteinogenic amino acid derivative, a member of quinolines and an aromatic ether. It derives from a N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine.
Applications De Recherche Scientifique
Synthesis and Biological Activity : Research by Beresnevičius, Viliunas, and Kantminienė (2000) explored the synthesis of N-Quinolyl-β-alanines, including methyl-N-quinolyl-β-alanines. These compounds were prepared through reactions of aminoquinolines with unsaturated acids. The study also investigated the biological activity of the sodium salts of these β-alanines (Beresnevičius, Viliunas, & Kantminienė, 2000).
Antitubercular Activity : Ramamurthy and Bhatt (1989) synthesized N-(2-Naphthyl)glycine hydrazide analogues, including N-(6-Quinolyl)glycine hydrazide, which are structurally related to methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate. These compounds showed potent inhibitory action against Mycobacterium tuberculosis (Ramamurthy & Bhatt, 1989).
Metabolic Activation of Carcinogens : Chou, Lang, and Kadlubar (1995) studied the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, including N-hydroxy derivatives structurally related to the compound of interest. The study focused on the activation by human liver sulfotransferases (Chou, Lang, & Kadlubar, 1995).
Palladium-Catalyzed Arylation : Wang et al. (2014) developed a method for palladium-catalyzed N-quinolylcarboxamide-directed arylation of unactivated β-C(sp3)–H bonds of alanine. This research is relevant due to the structural similarity to methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate and its implications in the synthesis of aromatic α-amino acids (Wang et al., 2014).
Novel Quinolones-Amino Esters Synthesis : Moussaoui et al. (2021) reported the synthesis of novel quinoline carboxamides, including methyl (2-oxo-1,2-dihydroquinolin-4-yl)-l-alaninate, via N-alkylation reaction. These compounds exhibited antibacterial and antifungal activities, relevant to the research on methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate (Moussaoui et al., 2021).
Anion Sensing in Water : Dorazco‐González et al. (2014) investigated dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, which are structurally related to the compound . These derivatives showed efficient fluorescence quenching by various anions, highlighting their potential as anion sensors in aqueous environments (Dorazco‐González et al., 2014).
Quinolines-Acetic Esters Synthesis : Iwao and Kuraishi (1978) synthesized methyl 2-quinolylacetate from quinoline N-oxides, providing insights into the synthesis pathways relevant to the study of methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate (Iwao & Kuraishi, 1978).
Complex Formation with Dimethyltin Dichloride : Hazell, Goh, and Khoo (1994) studied the complex formation of methyl N-(2-hydroxybenzylidene)alaninate with dimethyltin dichloride. This research provides insights into the potential interactions and complex formations of related compounds (Hazell, Goh, & Khoo, 1994).
Propriétés
Nom du produit |
methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate |
|---|---|
Formule moléculaire |
C26H20Cl2N2O4 |
Poids moléculaire |
495.3 g/mol |
Nom IUPAC |
methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(2-phenoxyquinolin-6-yl)propanoate |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-33-26(32)22(30-25(31)24-19(27)8-5-9-20(24)28)15-16-10-12-21-17(14-16)11-13-23(29-21)34-18-6-3-2-4-7-18/h2-14,22H,15H2,1H3,(H,30,31) |
Clé InChI |
ZBHMOXILUPPCPF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)

![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)

![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)





![2,5-Diphenyl-3-[(4-fluorophenyl)seleno]selenophene](/img/structure/B1261405.png)

